4-Amino-3-hydroxybenzimidamide
Description
4-Amino-3-hydroxybenzimidamide (hypothetical structure: C₇H₇N₃O, molar mass ≈165.15 g/mol) is a benzimidamide derivative featuring amino (-NH₂) and hydroxy (-OH) substituents on its aromatic ring.
Properties
Molecular Formula |
C7H9N3O |
|---|---|
Molecular Weight |
151.17 g/mol |
IUPAC Name |
4-amino-3-hydroxybenzenecarboximidamide |
InChI |
InChI=1S/C7H9N3O/c8-5-2-1-4(7(9)10)3-6(5)11/h1-3,11H,8H2,(H3,9,10) |
InChI Key |
UVPJQPSBJQJZBP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1C(=N)N)O)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Amino-3-hydroxybenzimidamide typically involves the construction of the benzimidazole heterocycleThe final step involves reducing the resin-bound N’-hydroxybenzimidamide functionality to an amidine using 1 M SnCl2·2H2O in DMF .
Industrial Production Methods: Industrial production methods for 4-Amino-3-hydroxybenzimidamide are not extensively documented. the solid-phase synthesis approach mentioned above can be adapted for larger-scale production, ensuring high yield and purity.
Chemical Reactions Analysis
Types of Reactions: 4-Amino-3-hydroxybenzimidamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the hydroxy group to other functional groups.
Substitution: The amino and hydroxy groups can participate in substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Substitution reactions often involve reagents like alkyl halides and acyl chlorides under basic or acidic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinones, while substitution can produce various alkylated or acylated derivatives.
Scientific Research Applications
4-Amino-3-hydroxybenzimidamide has a wide range of scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex molecules, including pharmaceuticals and agrochemicals.
Industry: It can be used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4-Amino-3-hydroxybenzimidamide involves its interaction with molecular targets such as DNA. The compound’s structure allows it to fit into the minor groove of DNA, facilitating hydrogen bonding and van der Waals interactions. This binding can influence DNA replication and transcription processes, making it a potential candidate for developing therapeutic agents .
Comparison with Similar Compounds
Key Structural Features
The table below highlights structural differences between 4-amino-3-hydroxybenzimidamide and selected analogs:
Physicochemical Properties
- Hydrogen Bonding: 4-Amino-3-hydroxybenzimidamide’s amino and hydroxy groups enable strong hydrogen-bonding interactions, similar to 4-aminobenzamidine dihydrochloride . In contrast, 4-(Dimethylamino)benzohydrazide forms extensive hydrogen-bonded networks in its crystal lattice due to its hydrazide moiety .
- Lipophilicity: The dimethylamino group in 4-(Dimethylamino)benzohydrazide and the benzyloxy group in 4-Amino-3-(benzyloxy)-N,N-dimethylbenzamide increase lipophilicity, unlike the polar amidine/hydroxy groups in the target compound .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
